molecular formula C14H24N2O7 B156147 Spectinomycin CAS No. 1695-77-8

Spectinomycin

Cat. No. B156147
CAS RN: 1695-77-8
M. Wt: 332.35 g/mol
InChI Key: UNFWWIHTNXNPBV-WXKVUWSESA-N
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Description

Actinospectacin is a novel antibiotic compound produced by the bacterium Streptomyces spectabilis. It is known for its efficacy against a variety of gram-negative and gram-positive bacteria. Actinospectacin is particularly notable for its use in treating infections caused by Neisseria gonorrhoeae, the bacterium responsible for gonorrhea .

Scientific Research Applications

Mechanism of Action

Actinospectacin exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth . This mechanism is similar to that of other aminocyclitol antibiotics, making actinospectacin bactericidal in its action .

Similar Compounds:

Uniqueness: Actinospectacin is unique in its specific production method and its high yield during fermentation. Additionally, its efficacy against a broad spectrum of bacteria, including both gram-negative and gram-positive strains, sets it apart from other similar antibiotics .

Safety and Hazards

Spectinomycin may cause allergic skin reactions . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

In vitro studies indicate that, similar to eukaryotes, bacteria may be activated to undergo programmed cell death (analogous to apoptosis in animal cells). One of the major initiators of programmed cell death is exposure to antibacterial agents, such as rifampin, chloramphenicol, and spectinomycin .

Biochemical Analysis

Biochemical Properties

Spectinomycin exerts its effects by inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It interacts with the 30S ribosomal protein S12 in Escherichia coli (strain K12) . The nature of these interactions involves the binding of this compound to the 30S subunit, which interrupts protein synthesis .

Cellular Effects

This compound has been shown to be active against most strains of Neisseria gonorrhoeae . It exerts regional effects on ribosomal structure . The impact on cell function includes the inhibition of protein synthesis, which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 30S ribosomal subunit of the bacterial cell, thereby inhibiting protein synthesis . This binding interaction with the 30S ribosomal protein S12 inhibits the translation process, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is rapidly and almost completely absorbed after intramuscular injection . Its half-life is between 1 to 3 hours in patients with normal renal function .

Dosage Effects in Animal Models

It is generally administered via intramuscular injection for the treatment of gonorrhea .

Metabolic Pathways

This compound is not extensively metabolized in animals or humans . It is rapidly and extensively excreted in the urine .

Transport and Distribution

This compound is rapidly and almost completely absorbed after intramuscular injection . It is not extensively bound to proteins either in serum or in milk .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinospectacin is produced through fermentation using Streptomyces spectabilis. The fermentation medium typically contains starch and glucose as carbon sources, and distillers’ solubles, corn steep liquor, and whole yeast as nitrogen sources . The fermentation process can yield up to 1000 micrograms per milliliter of actinospectacin.

Industrial Production Methods: Industrial production of actinospectacin involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Actinospectacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate)
Record name Spectinomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID9023592
Record name Spectinomycin
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Molecular Weight

332.35 g/mol
Source PubChem
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Physical Description

Solid
Record name Spectinomycin
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Solubility

Easily soluble in cold water, 1.50e+02 g/L
Record name Spectinomycin
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Mechanism of Action

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action.
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CAS RN

1695-77-8, 21736-83-4, 22189-32-8
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Record name Spectinomycin dihydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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